(R)-(4-Fluorophenyl)oxirane

Catalog No.
S1537465
CAS No.
134356-73-3
M.F
C8H7FO
M. Wt
138.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-(4-Fluorophenyl)oxirane

CAS Number

134356-73-3

Product Name

(R)-(4-Fluorophenyl)oxirane

IUPAC Name

(2R)-2-(4-fluorophenyl)oxirane

Molecular Formula

C8H7FO

Molecular Weight

138.14 g/mol

InChI

InChI=1S/C8H7FO/c9-7-3-1-6(2-4-7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1

InChI Key

ICVNPQMUUHPPOK-QMMMGPOBSA-N

SMILES

C1C(O1)C2=CC=C(C=C2)F

Canonical SMILES

C1C(O1)C2=CC=C(C=C2)F

Isomeric SMILES

C1[C@H](O1)C2=CC=C(C=C2)F

(R)-(4-Fluorophenyl)oxirane is a chiral molecule synthesized in research labs. Due to its specific stereochemistry (designated by the (R) prefix), it holds potential as a building block for other chiral molecules in scientific research [].


Molecular Structure Analysis

The core structure of (R)-(4-Fluorophenyl)oxirane consists of a three-membered ring with an oxygen atom and a carbon-carbon single bond. A phenyl group (a six-membered carbon ring) is attached to one of the carbon atoms in the ring, with a fluorine atom substituting a hydrogen atom on the fourth position of the phenyl ring []. The (R) configuration refers to the specific arrangement of the substituents (hydrogen and a bulky group) around the chiral carbon atom in the epoxide ring [].


Chemical Reactions Analysis

Synthesis of (R)-(4-Fluorophenyl)oxirane can be achieved through various methods, often involving the oxidation of the corresponding alkene, (R)-4-fluorostyrene []. However, specific details of reaction pathways might be commercially sensitive and not publicly available.

Epoxides like (R)-(4-Fluorophenyl)oxirane can undergo ring-opening reactions with various nucleophiles (electron-donating species). Depending on the reaction conditions and the nucleophile used, the outcome can be the formation of alcohols, ethers, or other derivatives [].


Physical And Chemical Properties Analysis

Data on specific physical and chemical properties of (R)-(4-Fluorophenyl)oxirane, such as melting point, boiling point, and solubility, might be limited due to its potential role as a research intermediate.

(R)-(4-Fluorophenyl)oxirane itself is unlikely to have a well-defined mechanism of action as it's not a common biological molecule. However, its potential lies in its role as a chiral building block for the synthesis of other molecules with specific biological activities [].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (90.48%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (90.48%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (90.48%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (90.48%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Health Hazard

Wikipedia

(R)-(4-Fluorophenyl)oxirane

Dates

Modify: 2023-08-15

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